S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C14H29NO4S2 . It is a member of the thiosulfate family, which are sulfur-containing compounds known for their diverse chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate typically involves the reaction of 4-cyclooctyloxybutylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistency and quality of the final product. The compound is then purified using techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Major Products:
Oxidation: Sulfonates.
Reduction: Thiols.
Substitution: Various substituted thiosulfates.
Wissenschaftliche Forschungsanwendungen
S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and proteins. It can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
S-2-(((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: Similar in structure but with a methoxyphenyl group instead of a cyclooctyloxy group.
S-2-(((4-(Cyclooctyloxy)butyl)amino)ethyl hydrogen sulfurothioate: A closely related compound with similar chemical properties.
Uniqueness: S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific cyclooctyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
21208-79-7 |
---|---|
Molekularformel |
C14H29NO4S2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
4-(2-sulfosulfanylethylamino)butoxycyclooctane |
InChI |
InChI=1S/C14H29NO4S2/c16-21(17,18)20-13-11-15-10-6-7-12-19-14-8-4-2-1-3-5-9-14/h14-15H,1-13H2,(H,16,17,18) |
InChI-Schlüssel |
CODSRKOGTHGIQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)OCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.